Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
Overview
Description
Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is a glycoside derivative of galactose. It is known for its role as an inhibitor of O-glycosylation, a process critical for the proper function of glycoproteins. This compound is widely used in biochemical research, particularly in studies involving glycosylation and its effects on cellular processes .
Mechanism of Action
Target of Action
Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside primarily targets the process of O-linked glycosylation in a variety of cell lines . This compound acts as an inhibitor of this process, which is crucial for the proper functioning and stability of many proteins .
Mode of Action
The interaction of this compound with its targets involves mimicking the structure of GalNAc-α-1-O-serine/theonine, thereby acting as a competitive inhibitor of O-glycan chain extension . It blocks the β1,3-galactosyltransferase involved in O-glycosylation elongation .
Biochemical Pathways
this compound affects the O-glycosylation pathway, specifically the extension of O-glycan chains . This disruption can lead to changes in the function and stability of glycoproteins, which can have downstream effects on various cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of O-linked glycosylation and the disruption of glycoprotein targeting . This can lead to changes in the function and stability of these proteins, potentially affecting various cellular processes .
Biochemical Analysis
Biochemical Properties
Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is known for its role in inhibiting glycosylation, particularly O-glycosylation, in various cell lines . It interacts with enzymes such as glycosyltransferases, which are responsible for adding sugar moieties to proteins and lipids. By inhibiting these enzymes, this compound can alter the glycosylation patterns of proteins, affecting their function and stability .
Cellular Effects
This compound has been shown to influence various cellular processes. It can inhibit the biosynthesis of mucins, which are glycoproteins involved in cell signaling and protection . This compound also affects cell signaling pathways by altering the glycosylation of receptors and other signaling molecules. Additionally, it can impact gene expression and cellular metabolism by modifying the glycosylation status of transcription factors and metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active sites of glycosyltransferases, thereby inhibiting their activity . This inhibition prevents the addition of sugar moieties to proteins and lipids, leading to changes in their structure and function. The compound can also affect enzyme activity by altering the glycosylation status of key regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods . In in vitro studies, the inhibition of glycosylation by this compound can lead to long-term changes in cellular function, including alterations in cell signaling and gene expression . In in vivo studies, the compound’s effects may vary depending on the duration of exposure and the specific biological context .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may selectively inhibit glycosylation without causing significant toxicity . At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of glycosylation .
Metabolic Pathways
This compound is involved in metabolic pathways related to glycosylation. It interacts with enzymes such as glycosyltransferases and glycosidases, which are responsible for the addition and removal of sugar moieties from proteins and lipids . By inhibiting these enzymes, the compound can affect metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its activity and function . The compound’s distribution may also be influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on glycosylation . The compound may be directed to these compartments through targeting signals or post-translational modifications . Its activity and function can be influenced by its localization, as different subcellular environments may affect the compound’s interactions with enzymes and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside can be synthesized through a series of chemical reactions starting from galactose. The synthesis typically involves the protection of hydroxyl groups, followed by the introduction of the phenyl group at the anomeric carbon. The acetamido group is then introduced through acetylation. The final product is obtained after deprotection of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar moiety.
Reduction: This can affect the acetamido group, converting it to an amine.
Substitution: The phenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation processes.
Biology: Inhibits O-glycosylation, affecting protein function and cellular processes.
Medicine: Investigated for its potential in modulating glycosylation in diseases such as cancer and viral infections.
Industry: Used in the synthesis of glycosylated products and as a reagent in biochemical assays
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
- Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
- 4-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
Uniqueness
This compound is unique due to its specific inhibition of O-glycosylation and its phenyl group, which provides distinct chemical properties compared to its analogs. This uniqueness makes it particularly useful in studies focused on glycosylation and its biological implications .
Properties
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-8(17)15-11-13(19)12(18)10(7-16)21-14(11)20-9-5-3-2-4-6-9/h2-6,10-14,16,18-19H,7H2,1H3,(H,15,17)/t10-,11-,12+,13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJDLWWYFIZERS-RGDJUOJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=CC=C2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901293500 | |
Record name | Phenyl N-acetyl-α-D-galactosaminide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901293500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13089-18-4 | |
Record name | Phenyl N-acetyl-α-D-galactosaminide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13089-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl alpha-N-acetylgalactosaminide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013089184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl N-acetyl-α-D-galactosaminide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901293500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl 2-acetamido-2-deoxy-α-D-galactopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.713 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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